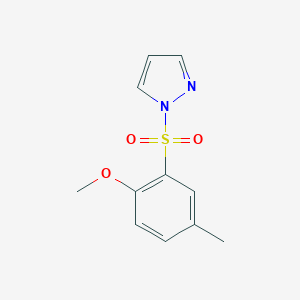
1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole, also known as MMPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole is believed to be through the inhibition of MMP activity. MMPs are zinc-dependent enzymes that are involved in the breakdown of the extracellular matrix. 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole is believed to bind to the active site of MMPs, preventing them from carrying out their enzymatic activity.
Biochemical and Physiological Effects:
1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole has been shown to have a range of biochemical and physiological effects. In addition to its potential anticancer activity, 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole has also been found to have anti-inflammatory and antioxidant effects. Studies have shown that 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole can reduce the production of inflammatory cytokines and oxidative stress markers in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole is its high yield and purity when synthesized. This makes it a useful compound for laboratory experiments. However, one limitation of 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole research. One area of interest is the development of 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the molecular mechanisms underlying 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole activity, which could lead to the development of more potent and selective inhibitors. Additionally, 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole could be used as a tool to study the role of MMPs in various biological processes.
Méthodes De Synthèse
1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole can be synthesized by reacting 2-methoxy-5-methylbenzenesulfonyl chloride with pyrazole in the presence of a base. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform. The yield of the reaction is typically high, and the purity of the product can be confirmed by spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole has been found to have a range of potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the progression of cancer. MMPs are responsible for breaking down the extracellular matrix, which allows cancer cells to invade and metastasize. By inhibiting MMP activity, 1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole has the potential to prevent cancer cell invasion and metastasis.
Propriétés
Nom du produit |
1-(2-methoxy-5-methylbenzenesulfonyl)-1H-pyrazole |
|---|---|
Formule moléculaire |
C11H12N2O3S |
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
1-(2-methoxy-5-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H12N2O3S/c1-9-4-5-10(16-2)11(8-9)17(14,15)13-7-3-6-12-13/h3-8H,1-2H3 |
Clé InChI |
XLKIBEAXOJWFRG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CC=N2 |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one](/img/structure/B222615.png)
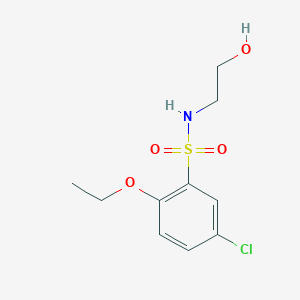
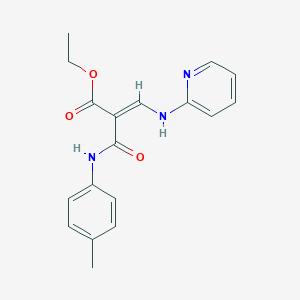
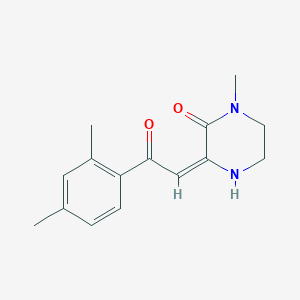
![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)
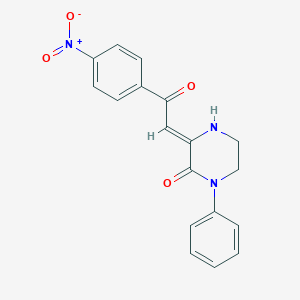
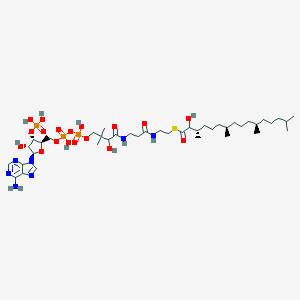
![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)


![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)

